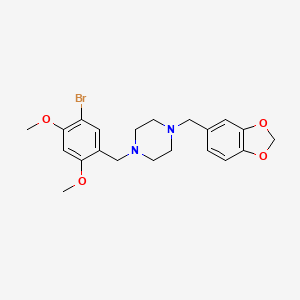![molecular formula C20H30N4O B6117625 2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as EPMP, is a synthetic compound with potential applications in scientific research. It is a member of the piperazine family of compounds and is structurally similar to other piperazine derivatives, such as sildenafil and tadalafil.
Mechanism of Action
The exact mechanism of action of 2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the D2 dopamine receptor and the 5-HT1A serotonin receptor, both of which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of oxidative stress, and regulation of gene expression. In a 2018 study by Zhang et al., this compound was found to reduce the production of reactive oxygen species in a rat model of ischemia-reperfusion injury. Other studies have shown that this compound can regulate the expression of genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high potency and specificity for dopamine and serotonin receptors. However, its limited solubility in water and low bioavailability may make it difficult to use in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound.
Future Directions
There are several potential future directions for research on 2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the long-term effects of this compound on neurotransmitter receptor function and gene expression. Finally, the development of more efficient synthesis methods and formulations may increase the usefulness of this compound as a research tool.
Synthesis Methods
The synthesis of 2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(2-methylbenzyl)piperazine with 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by reduction with sodium borohydride to yield the final product. This method was first reported in a 2017 study by Li et al. and has since been used by other researchers to synthesize this compound for various applications.
Scientific Research Applications
2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has shown potential as a research tool in several areas, including neuroscience, pharmacology, and drug discovery. In a 2019 study by Wang et al., this compound was found to have neuroprotective effects in a rat model of traumatic brain injury. Other studies have investigated the potential of this compound as a treatment for anxiety and depression, as well as its ability to modulate the activity of dopamine receptors.
Properties
IUPAC Name |
2-[4-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-24-14-18(12-21-24)13-22-9-10-23(20(16-22)8-11-25)15-19-7-5-4-6-17(19)2/h4-7,12,14,20,25H,3,8-11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVFZDWKNAUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6117549.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6117556.png)

![5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6117571.png)
![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)
![N-(2-ethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6117584.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
